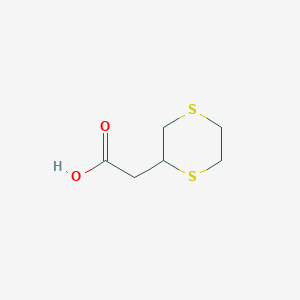

2-(1,4-Dithian-2-yl)essigsäure

Übersicht

Beschreibung

Molecular Structure Analysis

The molecular structure of “2-(1,4-Dithian-2-yl)acetic acid” is represented by the formula C6H10O2S2. More detailed structural analysis such as X-ray diffraction or NMR spectroscopy data is not available in the retrieved resources.Wissenschaftliche Forschungsanwendungen

Synthese komplexer molekularer Architekturen

2-(1,4-Dithian-2-yl)essigsäure: dient als vielseitiger Baustein in der organischen Synthese. Seine heterocyclische Reaktivität wird für die kontrollierte Synthese von Kohlenstoff-Kohlenstoff-Bindungen genutzt, was für die Konstruktion komplexer molekularer Architekturen fundamental ist. Dies umfasst die Assemblierung von Lipiden, Kohlenhydraten und verschiedenen carbocyclischen Gerüsten .

Umpolungsreagenzien für den Aufbau des Kohlenstoffgerüsts

Die Nützlichkeit der Verbindung als „Umpolungsreagenz“ ist bemerkenswert. Sie ermöglicht die Umkehrung der normalen Reaktivität von Carbonylverbindungen, was die Bildung von Kohlenstoffgerüsten auf eine Weise ermöglicht, die sonst mehrere Schritte oder harsche Bedingungen erfordern würde .

Schutzgruppen in der organischen Synthese

Im Bereich der synthetischen Chemie kann This compound als Schutzgruppe für Carbonylverbindungen fungieren. Diese Anwendung ist entscheidend, wenn mehrere funktionelle Gruppen vorhanden sind und eine selektive Reaktivität erforderlich ist .

Chemoselektive Spaltung und Reduktion

Der Schwefelheterocyclus der Verbindung kann chemoselektiv gespalten oder reduziert werden. Dies offenbart ein vielseitiges C2-Synthon, das ein wertvolles Zwischenprodukt für weitere chemische Umwandlungen ist .

Regioselektive Synthese von Pyrimidinderivaten

Diese Verbindung wird bei der regioselektiven Synthese neuer Pyrimidinderivate verwendet. Die Anwesenheit der 1,4-Dithianylgruppe ermöglicht selektive Reaktionen an bestimmten Stellen am Pyrimidinring, was zu einer Vielzahl neuer Verbindungen führt .

Assemblierung von carbocyclischen Gerüsten

Die Fähigkeit, Kohlenstoff-Kohlenstoff-Bindungen unter Verwendung von This compound zu bilden, ist besonders nützlich bei der Assemblierung von carbocyclischen Gerüsten. Diese Gerüste sind essentielle Bestandteile vieler Naturstoffe und Pharmazeutika .

Zukünftige Richtungen

1,4-Dithianes, which are closely related to “2-(1,4-Dithian-2-yl)acetic acid”, have been identified as attractive building blocks for the synthesis of complex molecular architectures . This suggests potential future research directions in exploring the synthetic applications of “2-(1,4-Dithian-2-yl)acetic acid”.

Wirkmechanismus

Target of Action

1,4-dithianes, a class of compounds to which 2-(1,4-dithian-2-yl)acetic acid belongs, are known to be versatile organic synthesis building blocks . They can be readily metalated and alkylated, allowing the rapid build-up of target molecules .

Mode of Action

It’s known that 1,4-dithianes can be chemoselectively cleaved or reduced to reveal a versatile c2-synthon . This suggests that 2-(1,4-Dithian-2-yl)acetic acid may interact with its targets through similar chemical transformations.

Biochemical Pathways

The ability of 1,4-dithianes to form carbon-carbon bonds suggests that they may influence a variety of biochemical pathways, particularly those involving the synthesis of complex molecular architectures .

Result of Action

Given the compound’s potential to form carbon-carbon bonds, it may contribute to the synthesis of a wide array of complex molecular architectures .

Biochemische Analyse

Biochemical Properties

2-(1,4-Dithian-2-yl)acetic acid plays a significant role in biochemical reactions, particularly in the synthesis of complex molecular architectures. It interacts with various enzymes and proteins, facilitating the formation of carbon-carbon bonds through its unique heterocyclic reactivity . The compound’s sulfur-heterocycle can be chemoselectively cleaved or reduced, revealing a versatile C2-synthon that can be utilized in the assembly of a wide array of molecular structures .

Cellular Effects

2-(1,4-Dithian-2-yl)acetic acid influences cellular processes by acting as a building block for the synthesis of complex molecules. It affects cell function by participating in cell signaling pathways and gene expression. The compound’s ability to form stable carbon-carbon bonds makes it a valuable tool in the synthesis of lipids, carbohydrates, and various carbocyclic scaffolds, thereby impacting cellular metabolism .

Molecular Mechanism

At the molecular level, 2-(1,4-Dithian-2-yl)acetic acid exerts its effects through binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific biochemical context. The compound’s sulfur-heterocycle can undergo chemoselective hydrolysis or hydrogenolysis, leading to the formation of functional groups that influence gene expression and enzyme activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(1,4-Dithian-2-yl)acetic acid can change over time due to its stability and degradation properties. Studies have shown that the compound remains stable under specific conditions, allowing for prolonged use in biochemical experiments. Its degradation products and long-term effects on cellular function need to be carefully monitored to ensure accurate results in in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of 2-(1,4-Dithian-2-yl)acetic acid vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects on cellular function and metabolism. At higher doses, it may cause toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications .

Metabolic Pathways

2-(1,4-Dithian-2-yl)acetic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s sulfur-heterocycle plays a crucial role in these pathways, facilitating the formation and breakdown of key metabolites .

Transport and Distribution

Within cells and tissues, 2-(1,4-Dithian-2-yl)acetic acid is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its overall activity and function .

Subcellular Localization

The subcellular localization of 2-(1,4-Dithian-2-yl)acetic acid is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization is essential for the compound’s activity, as it ensures that it reaches the appropriate sites within the cell to exert its biochemical effects .

Eigenschaften

IUPAC Name |

2-(1,4-dithian-2-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O2S2/c7-6(8)3-5-4-9-1-2-10-5/h5H,1-4H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWBFAEVCVVUDKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC(CS1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(4-Bromo-2-fluorophenyl)methyl]azetidin-3-amine](/img/structure/B1375279.png)

![1-[4-(1-Aminoethyl)phenyl]piperidin-2-one](/img/structure/B1375284.png)

![1-[4-(1-Aminoethyl)phenyl]imidazolidin-2-one](/img/structure/B1375287.png)

![1-[4-(5-Bromopyridin-2-yl)piperidin-1-yl]ethanone](/img/structure/B1375289.png)

![4-Amino-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carbothioamide](/img/structure/B1375290.png)